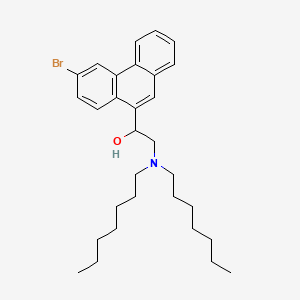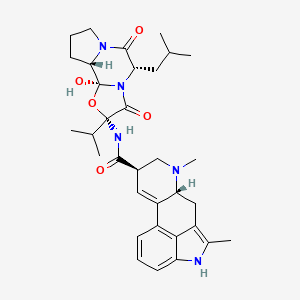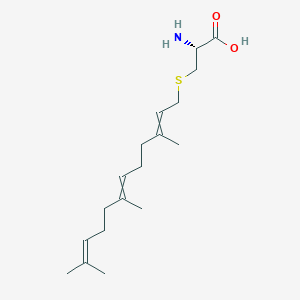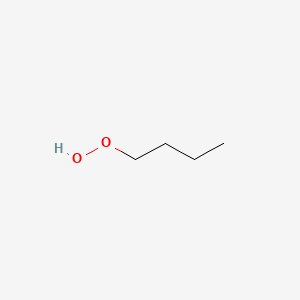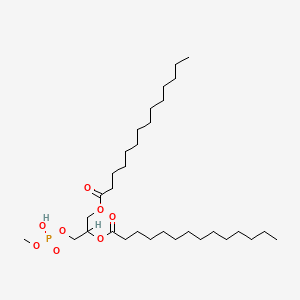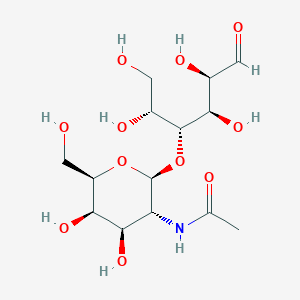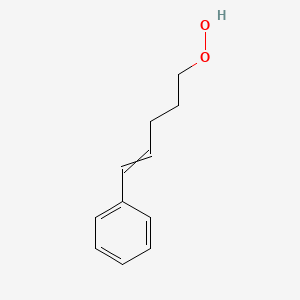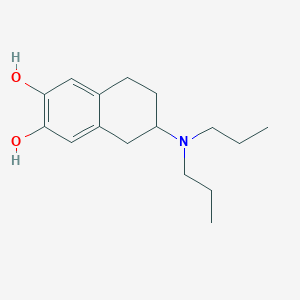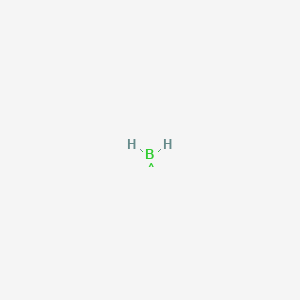
(3alpha(H)+3Bbeta(H)),17beta(H),21beta(H)-3-HYDROXYHOPANE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (3alpha(H)+3Bbeta(H)),17beta(H),21beta(H)-3-HYDROXYHOPANE is a complex organic molecule characterized by its intricate structure and multiple chiral centers
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including cyclization, hydrogenation, and functional group modifications. The process often starts with simpler precursors that undergo a series of reactions to form the desired polycyclic structure. Key steps may include:
Cyclization: Formation of the cyclopenta[a]chrysen backbone through intramolecular cyclization reactions.
Hydrogenation: Saturation of double bonds to achieve the hexadecahydro configuration.
Functional Group Modifications: Introduction of the propan-2-yl and hydroxyl groups through selective reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Temperature and Pressure Control: Precise control of reaction conditions to favor the desired product.
Purification Techniques: Advanced purification methods such as chromatography to isolate the compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl or carboxyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Halogenated derivatives, amines.
Aplicaciones Científicas De Investigación
This compound has diverse applications in scientific research, including:
Chemistry: Used as a model compound for studying polycyclic hydrocarbon reactions and mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex molecules.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance:
Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to or modify.
Pathways Involved: Signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
Cholesterol: A structurally similar polycyclic compound with significant biological roles.
Steroids: Compounds with similar polycyclic structures and diverse biological activities.
Terpenoids: A class of compounds with similar structural motifs and varied applications.
Uniqueness
This compound is unique due to its specific configuration and functional groups, which confer distinct chemical and biological properties. Its multiple chiral centers and complex structure make it a valuable subject for stereochemical studies and applications in asymmetric synthesis.
Propiedades
Número CAS |
28196-47-6 |
|---|---|
Fórmula molecular |
C30H52O |
Peso molecular |
428.7 g/mol |
Nombre IUPAC |
(3R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-9-ol |
InChI |
InChI=1S/C30H52O/c1-19(2)20-11-15-27(5)21(20)12-17-29(7)23(27)9-10-24-28(6)16-14-25(31)26(3,4)22(28)13-18-30(24,29)8/h19-25,31H,9-18H2,1-8H3/t20-,21+,22+,23-,24-,25+,27+,28+,29-,30-/m1/s1 |
Clave InChI |
KIYYUMANFSBVAV-MZIWDXLGSA-N |
SMILES |
CC(C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C |
SMILES isomérico |
CC(C)[C@H]1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C)C |
SMILES canónico |
CC(C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C |
Sinónimos |
hopanol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


